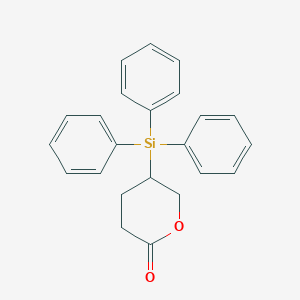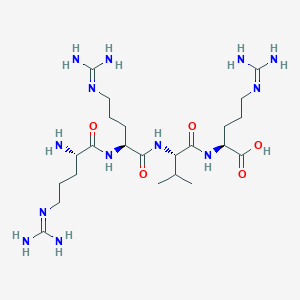
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups attached to L-ornithine and L-valine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps. The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and the reactions are carried out in solvents like DMF or DCM .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal by-products. Purification is typically achieved through techniques such as HPLC or preparative chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the diaminomethylidene groups.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of amines .
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
868046-87-1 |
|---|---|
Fórmula molecular |
C23H47N13O5 |
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C23H47N13O5/c1-12(2)16(19(39)35-15(20(40)41)8-5-11-33-23(29)30)36-18(38)14(7-4-10-32-22(27)28)34-17(37)13(24)6-3-9-31-21(25)26/h12-16H,3-11,24H2,1-2H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,25,26,31)(H4,27,28,32)(H4,29,30,33)/t13-,14-,15-,16-/m0/s1 |
Clave InChI |
OVLRJDNYNRDPBI-VGWMRTNUSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


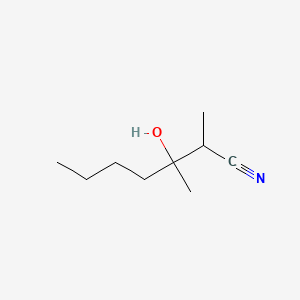
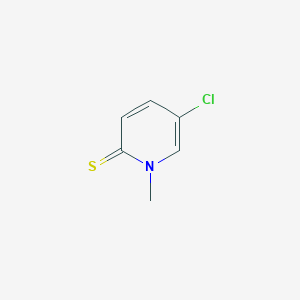
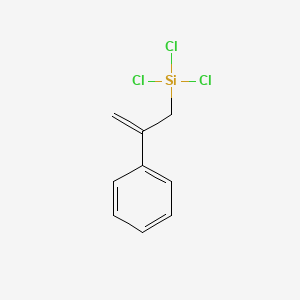
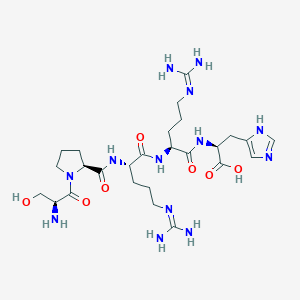
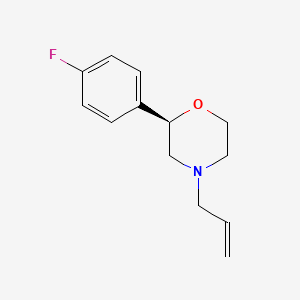

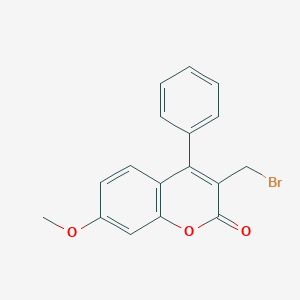
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
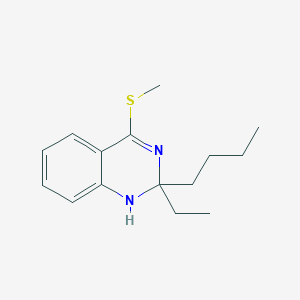
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)
